molecular formula C13H17ClF3N3O B10961050 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide

Cat. No.: B10961050
M. Wt: 323.74 g/mol
InChI Key: MOCZFMVGUCIORG-UHFFFAOYSA-N
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Description

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto estersIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar compounds to 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide include:

Properties

Molecular Formula

C13H17ClF3N3O

Molecular Weight

323.74 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C13H17ClF3N3O/c1-3-19(4-2)9(21)7-20-11(8-5-6-8)10(14)12(18-20)13(15,16)17/h8H,3-7H2,1-2H3

InChI Key

MOCZFMVGUCIORG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2

Origin of Product

United States

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